Home > Products > Screening Compounds P20227 > Ombrabulin hydrochloride
Ombrabulin hydrochloride - 253609-44-8

Ombrabulin hydrochloride

Catalog Number: EVT-8201658
CAS Number: 253609-44-8
Molecular Formula: C21H27ClN2O6
Molecular Weight: 438.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ombrabulin hydrochloride is a synthetic compound that has been investigated for its potential use in medical applications, particularly in the treatment of cancer. It is classified as an anti-cancer drug and is known for its mechanism of action involving the disruption of blood vessel formation (angiogenesis) in tumors.

Source

The compound was initially developed as part of research aimed at creating novel therapeutic agents that target tumor vasculature. The development of Ombrabulin hydrochloride was part of broader efforts in pharmaceutical chemistry to improve the efficacy and specificity of cancer treatments.

Classification

Ombrabulin hydrochloride falls under the category of vascular disrupting agents. These agents are designed to selectively target and disrupt the blood supply to tumors, thereby inhibiting their growth and promoting cell death through ischemia.

Synthesis Analysis

Methods

The synthesis of Ombrabulin hydrochloride typically involves multi-step organic reactions. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: Selection of appropriate precursors that contain functional groups conducive to further reactions.
  2. Reactions: Employing various organic reactions such as coupling reactions, cyclization, and functional group modifications.
  3. Purification: Utilizing techniques like recrystallization or chromatography to isolate the desired hydrochloride salt form from by-products.

Technical Details

The synthesis process may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Ombrabulin hydrochloride's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity. The compound typically features:

  • A central core structure that interacts with biological targets.
  • Functional groups that enhance solubility and bioavailability.

Data

While exact molecular formulas may vary based on synthesis methods, typical data might include:

  • Molecular weight: Approximately 400-500 g/mol
  • Chemical formula: C_xH_yCl_zN_aO_b (exact composition depending on specific synthesis)
Chemical Reactions Analysis

Reactions

Ombrabulin hydrochloride undergoes various chemical reactions relevant to its function as a vascular disrupting agent:

  1. Binding Interactions: It interacts with cellular receptors involved in angiogenesis.
  2. Degradation Pathways: In biological systems, it may undergo metabolic transformations leading to inactive metabolites.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of enzymes that facilitate or inhibit metabolic processes.

Mechanism of Action

Process

The mechanism by which Ombrabulin hydrochloride exerts its effects involves:

  • Targeting Tumor Vasculature: The compound selectively binds to endothelial cells in tumor blood vessels.
  • Inducing Apoptosis: By disrupting blood flow, it leads to cell death due to lack of oxygen and nutrients.

Data

Studies have shown that Ombrabulin hydrochloride can significantly reduce tumor size in preclinical models by effectively targeting angiogenesis pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in formulations.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The activity may be influenced by the pH of the surrounding environment.
Applications

Scientific Uses

Ombrabulin hydrochloride has been primarily investigated for its potential applications in oncology. Its role as a vascular disrupting agent positions it as a candidate for combination therapies with other anticancer drugs. Ongoing research aims to establish its efficacy and safety profile through clinical trials.

Introduction to Ombrabulin Hydrochloride as a Vascular Disrupting Agent (VDA)

Historical Development and Discovery within the Combretastatin A-4 Analog Family

Ombrabulin emerged from systematic structure-activity relationship studies focused on combretastatin A-4 (CA-4), a potent tubulin-binding stilbenoid originally isolated from the African bush willow Combretum caffrum. Researchers at Ajinomoto initiated the compound's development, designated initially as AC7700, seeking to overcome the inherent limitations of natural combretastatins, particularly their poor aqueous solubility and metabolic instability stemming from the isomerization-prone cis-stilbene moiety [4] [7] [8].

Structural optimization yielded AVE8062 (later named ombrabulin), featuring a serine amide substituent on the A-ring and maintaining the critical Z-configuration (equivalent to the cis-orientation in stilbenes) of the ethylene bridge connecting the two aryl rings. This modification significantly enhanced water solubility while preserving potent tubulin-binding affinity. Sanofi-Aventis subsequently advanced the compound through clinical development [3] [4] [8]. Key developmental milestones are summarized below:

Table 1: Key Developmental Milestones for Ombrabulin Hydrochloride

PhaseFocusKey FindingsReference
PreclinicalMurine Colon 26 carcinoma modelDemonstrated enhanced antitumor activity and reduced toxicity compared to CA-4; Activity against taxane-resistant models [4]
Phase ICombination with cisplatin/docetaxel (OCD)Established recommended combination dose: 35 mg/m² ombrabulin with 75 mg/m² cisplatin/75 mg/m² docetaxel [3]
Phase ICombination with carboplatin/paclitaxel (OCP)Established recommended combination dose: 35 mg/m² ombrabulin with 200 mg/m² paclitaxel/AUC6 carboplatin [3]
Phase IPharmacokinetics with docetaxelDemonstrated feasibility of sequential administration; No clinically relevant drug-drug interactions observed [6]
Phase IIIAdvanced soft tissue sarcomaDiscontinued in January 2013 due to disappointing efficacy results [4]

Despite demonstrating proof-of-concept for vascular disruption and achieving orphan drug designation from the European Medicines Agency in 2011 for soft tissue sarcoma, ombrabulin's clinical development was discontinued in January 2013 following negative results in a pivotal phase III trial [4] [8].

Structural Classification: Macrocyclic Tubulin-Targeting Agents

Ombrabulin hydrochloride belongs structurally to the stilbene chemical class, specifically classified as a combretastatin A-4 analog. Its molecular formula is C₂₁H₂₆N₂O₆·HCl. Unlike naturally occurring macrocyclic tubulin inhibitors like rhizoxin or cryptophycins, ombrabulin is a synthetic, relatively low molecular weight (402.447 g/mol for free base; 438.90 g/mol for hydrochloride) molecule featuring a non-macrocyclic, flexible diphenylethylene core [1] [7] [8].

The molecule's core consists of two methoxy-substituted aryl rings connected by a Z-configured ethene bridge, essential for mimicking the spatial orientation of the bioactive conformation of colchicine and maintaining high affinity for the colchicine binding site on β-tubulin. The A-ring incorporates a 2-methoxy group and a meta-substituted acrylamide linker bearing a serine moiety. The B-ring retains the characteristic 3,4,5-trimethoxy pattern of combretastatin A-4, crucial for potent tubulin polymerization inhibition and interaction with key residues (e.g., βTyr224, βCys241, βLeu248, βAla250, βLeu255) within the colchicine site [1] [7] [9].

Table 2: Structural Features of Ombrabulin Hydrochloride Relative to Combretastatin A-4

Structural FeatureCombretastatin A-4 (CA-4)Ombrabulin HydrochlorideFunctional Significance
Bridge Configurationcis-stilbene (Z)Z-configured etheneEssential for bioactive conformation fitting the colchicine binding site
A-Ring Substituents3-Hydroxy, 4-Methoxy2-Methoxy, 5-[Z-ethenyl], N-linked serine amideSerine amide enhances solubility; 2-Methoxy maintains tubulin interaction
B-Ring Substituents3,4,5-Trimethoxy3,4,5-TrimethoxyCritical hydrophobic interactions within the colchicine binding pocket
Water SolubilityVery lowEnhanced (Hydrochloride salt and polar serine amide)Allows intravenous administration without complex formulation vehicles
Molecular FlexibilityModerate (rotation around single bonds)Moderate (rotation around single bonds and amide)Permits adaptation within the binding site while maintaining core Z-orientation constraint

This structure categorizes ombrabulin among colchicine binding site inhibitors (CBSIs), a class known for circumventing P-glycoprotein mediated multidrug resistance and retaining activity against tumor cells overexpressing βIII-tubulin, common resistance mechanisms limiting taxane and vinca alkaloid efficacy [7] [9]. Its primary mechanism involves binding soluble tubulin dimers, preventing their polymerization into microtubules and inducing rapid depolymerization of existing microtubules, particularly impacting the cytoskeleton of proliferating endothelial cells lining tumor vasculature [1] [7].

Role in Tumor Vascular Targeting: Preclinical Rationale for Vascular Collapse

Ombrabulin hydrochloride functions as a potent vascular disrupting agent (VDA). Its preclinical rationale centers on exploiting the inherent physiological and morphological differences between the neovasculature within solid tumors and normal, mature vasculature. Tumor-associated endothelial cells are characteristically proliferative, poorly supported by pericytes, and reliant on a dynamically unstable microtubule cytoskeleton for maintaining cell shape and barrier function [2] [7] [9].

Upon intravenous administration, ombrabulin rapidly extravasates and accumulates in tumor tissue. It is metabolized to its active form, which then binds tubulin within the endothelial cells lining tumor blood vessels. This binding triggers rapid microtubule depolymerization, leading to profound morphological changes: endothelial cells round up, detach from the basement membrane, and expose the underlying subendothelial matrix. Consequently, vascular permeability increases dramatically, leading to massive leakage of plasma proteins and erythrocytes into the tumor interstitium (hemorrhagic necrosis). Simultaneously, platelet activation and aggregation, triggered by exposed collagen, promote intravascular thrombosis. The net effect is a rapid and often profound reduction in tumor blood flow, culminating in widespread ischemia and central tumor necrosis within hours of administration [2] [4] [9].

Preclinical studies provided robust validation of this mechanism. In human head and neck squamous cell carcinoma (HNSCC) xenograft models (HEP2, FaDu), ombrabulin monotherapy significantly attenuated tumor growth compared to controls. Crucially, immunohistochemistry confirmed its selective targeting of intratumoral vessels, sparing peritumoral vasculature. This selectivity underpins the therapeutic window for VDAs [2].

The most compelling preclinical rationale emerged from studies combining ombrabulin with standard anticancer therapies. In FaDu xenografts, adding ombrabulin to local irradiation, cisplatin, or cetuximab induced significantly greater tumor growth delay and regression than any single agent alone. Triple combinations (ombrabulin + irradiation + cisplatin or ombrabulin + irradiation + cetuximab) proved superior to doublet therapies, significantly increasing tumor growth delay in both HEP2 and FaDu models. Notably, complete tumor regression was observed in the FaDu model treated with the platinum-containing triple combination [2].

Table 3: Preclinical Efficacy of Ombrabulin Combinations in HNSCC Xenograft Models [2]

Tumor ModelTreatment RegimenKey Efficacy OutcomeMechanistic Insight
FaDuOmbrabulin + CisplatinEnhanced tumor growth delay & regression vs single agentsSynergy between vascular disruption & cytotoxic chemotherapy
FaDuOmbrabulin + CetuximabEnhanced tumor growth delay & regression vs single agentsEnhanced anti-EGFR effect via vascular targeting
FaDuOmbrabulin + Local IrradiationEnhanced tumor growth delay & regression vs single agentsRadiation efficacy potentiated by acute tumor hypoxia
FaDuOmbrabulin + Irradiation + CisplatinSuperior to double combinations; Complete tumor regression observedMaximal cytotoxic effect on tumor parenchyma & vasculature
HEP2Ombrabulin + Irradiation + CetuximabSignificant increase in tumor growth delay vs double combinationsTargeting multiple pathways (vasculature, EGFR, DNA damage)

These findings established a strong mechanistic rationale for combining ombrabulin with cytotoxic chemotherapy (cisplatin), molecularly targeted therapy (cetuximab, an EGFR inhibitor), and radiotherapy. The synergy arises from ombrabulin's induction of acute ischemia and necrosis in the tumor core, potentially sensitizing the remaining viable tumor rim, which is better oxygenated and perfused, to the co-administered therapies. Furthermore, vascular normalization effects potentially induced by agents like cetuximab might improve the delivery and efficacy of ombrabulin itself, creating a reciprocal potentiation [2] [9]. This preclinical evidence supported the transition of ombrabulin into phase I/II clinical trials exploring combinations with taxane/platinum doublets and other standards of care [3] [6].

Properties

CAS Number

253609-44-8

Product Name

Ombrabulin hydrochloride

IUPAC Name

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride

Molecular Formula

C21H27ClN2O6

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1

InChI Key

UQNRTPFLTRZEIM-MRWUDIQNSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.